This table summarizes the fundamental identifying information and selected physicochemical data for 3-methyl-2-oxobutanoic acid.
| Property Category | Details |
|---|---|
| Systematic IUPAC Name | This compound [1] |
| Other Common Names | 2-Ketoisovaleric acid; α-Ketoisovalerate; 2-Oxoisovaleric acid; α-Ketovaline [1] [2] [3] |
| CAS Registry Number | 759-05-7 [1] [2] [4] |
| Molecular Formula | C₅H₈O₃ [1] [2] [4] |
| Average Molecular Weight | 116.115 g/mol [1] [2] [5] |
| Monoisotopic Mass | 116.047344 Da [1] [2] |
| SMILES | CC(C)C(=O)C(=O)O [1] |
| InChI Key | QHKABHOOEWYVLI-UHFFFAOYSA-N [1] [2] |
| Physical State | Solid / Liquid (data varies) [4] [3] |
| Melting Point | 31.5 °C (from experimental data) [2] |
| Boiling Point | 170.2 - 170.5 °C (at 760 mmHg) [2] [4] |
| Density | 1.1 g/cm³ (predicted) [4] |
| Log P (Octanol-Water) | 0.49 (predicted) [2] |
Understanding the solubility and stability of a compound is critical for experimental design.
This compound (α-ketoisovaleric acid) is a key metabolic intermediate at the crossroads of several crucial biochemical pathways.
The diagram below illustrates the central role of this compound in primary metabolism.
The central metabolic role of this compound (KIV)
This compound requires careful handling in a laboratory setting. The following protocol is synthesized from safety data in the search results [4].
For research use, here are key methodological details for preparing and handling the compound.
The search results indicate investigational interest in this metabolite, though its direct clinical use is not yet established [2].
This compound is a key intermediate in the metabolism of branched-chain amino acids (BCAAs), particularly valine [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | 3-methyl-2-oxobutanoic acid [1] [2] |
| Common Names | alpha-Ketoisovaleric acid, 2-Ketoisovaleric acid, alpha-Ketovaline [1] [2] [3] |
| Chemical Formula | C5H8O3 [1] [2] |
| Average Molecular Weight | 116.12 g/mol [2] [4] |
| CAS Registry Number | 759-05-7 [1] [2] [4] |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMSO) [3] [4] |
| Chemical Structure | A short-chain keto acid with a carboxylic acid group and a ketone group on the adjacent carbon; the carbon chain is branched with a single methyl group [1] [5]. |
This compound is primarily known as the keto-acid derived from the transamination of valine, destined for oxidative decarboxylation by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) [1]. It is also involved in specialized biosynthetic pathways in plants, such as the biosynthesis of glucosinolates in Arabidopsis thaliana [6].
The following diagram outlines the core metabolic pathway of this compound and its associated toxicity mechanisms.
Core metabolic pathway and toxicity mechanisms of this compound.
As illustrated above, chronically high levels of this compound are toxic through several interconnected mechanisms [1]:
The primary clinical context for this compound toxicity is Maple Syrup Urine Disease (MSUD), a metabolic disorder caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) [1]. This leads to a buildup of BCAAs and their toxic keto-acids in the blood and urine.
| Clinical Aspect | Details from Research |
|---|---|
| Primary Disease | Maple Syrup Urine Disease (MSUD) [1] |
| Underlying Defect | Deficiency of the Branched-Chain alpha-Keto acid Dehydrogenase Complex (BCKDC) [1] |
| Key Symptoms | Poor feeding, vomiting, lethargy, weight loss, oscillating muscle tone, ataxia, seizures, hypoglycemia, ketoacidosis, rapid neurological decline, and coma [1] |
| Long-Term Effects | If untreated in infancy, leads to severe brain damage; intellectual disability or delayed development is common [1] |
A 2022 clinical study integrated omics analysis and revealed a significant relationship in patients with HBV-related hepatocellular carcinoma [7]. Post-hepatectomy, a significant increase in gut Klebsiella abundance was associated with decreased levels of hub-metabolite this compound, which was linked to induced post-hepatectomy liver failure (PHLF) [7]. The study concluded that the interaction between Klebsiella and this metabolite in the BCAA pathway warrants further investigation for its potential role in PHLF evaluation and targeted therapies [7].
Chromatography-mass spectrometry based non-targeted metabonomics is a key methodology for investigating this metabolite in biological samples [7]. This approach was successfully used to identify this compound as a differentially abundant metabolite in both fecal and serum samples from patients [7].
The 2022 study on PHLF provides a robust experimental protocol for investigating the relationship between gut microbes and metabolites [7]:
This integrated omics workflow is a powerful method for uncovering novel relationships between specific gut bacteria and host metabolites in disease states.
The role of this compound extends beyond its classical association with MSUD [1] [7]. Emerging findings in conditions like post-hepatectomy liver failure suggest that this metabolite may be a valuable biomarker for assessing liver function and failure risk after surgery [7]. Furthermore, its potential connections to gut microbiome composition, specifically Klebsiella abundance, open new avenues for research into microbiome-targeted therapies or interventions aimed at modulating BCAA metabolism to improve patient outcomes [7].
The acid-base chemistry of 3-methyl-2-oxobutanoic acid is complex due to the hydration equilibrium of its α-keto carbonyl group. In aqueous solution, the molecule exists in an equilibrium between the non-hydrated (oxo) form and the hydrated (geminal diol) form. The proportion of these forms and their respective acid dissociation constants (pKa) are critical for understanding its reactivity [1].
Table 2: Experimentally Determined pKa and Hydration Constants for this compound[a]
| Constant | Value | Description |
|---|---|---|
| pKa(oxo) | Not explicitly stated in results | The acid dissociation constant for the non-hydrated (oxo) acid form. The study found that the oxo forms are stronger acids than their hydrated analogs [1]. |
| pKa(hyd) | Not explicitly stated in results | The acid dissociation constant for the hydrated (geminal diol) acid form [1]. |
| Degree of Hydration | Varies with pH | The ratio of hydrated to non-hydrated forms is pH-dependent, with greater hydration occurring in the acidic form than in the carboxylate base form. This equilibrium is sensitive to steric and electronic factors [1]. |
[a] Data determined by NMR spectrometry at constant ionic strength of 0.15 and 25°C [1].
3-Methyl-2-oxobutanoate is a key metabolic intermediate in several essential biochemical pathways [2]. The following diagram illustrates its primary metabolic roles:
Key metabolic fates of 3-methyl-2-oxobutanoate
Table 3: Key Biological Functions of 3-Methyl-2-oxobutanoate
| Functional Role | Description | Relevance |
|---|---|---|
| Valine Catabolism | The direct α-keto acid derivative of the branched-chain amino acid valine, formed via transamination; it is further degraded to produce acetyl-CoA [2]. | Central to branched-chain amino acid metabolism. |
| Precursor for Biosynthesis | Serves as a direct precursor in the biosynthesis of leucine (via 2-oxoisocaproate) and pantothenic acid (Vitamin B₅), a vital component of coenzyme A [3] [2]. | Links amino acid metabolism to vitamin and cofactor synthesis. |
| Hydrogen Peroxide Scavenging | Acts as a decarboxylating scavenger of hydrogen peroxide (H₂O₂), a reactive oxygen species. Its reactivity is pH-dependent and influenced by molecular structure and keto-group hydration [4]. | Suggests potential pharmaceutical applications as an antioxidant agent. |
This methodology allows for the simultaneous determination of dissociation constants for both the oxo and hydrated acid forms [1].
This protocol measures the compound's reactivity and potential as a protective agent against oxidative stress [4].
The following table summarizes the available quantitative and qualitative solubility data for this compound and its common salt form.
| Compound Name | Form | Solvent | Solubility | Key Characteristics & Notes |
|---|---|---|---|---|
| This compound (α-Ketoisovaleric acid) | Free Acid | Water | Soluble [1] | Polar, ketocarboxylic acid. Hydrogen bonding with water molecules enables solubility [1]. |
| Ethanol | Soluble [1] | Soluble in polar organic solvents like ethanol and methanol [1]. | ||
| Methanol | Soluble [1] | Soluble in polar organic solvents [1]. | ||
| DMSO | Highly likely soluble | Although not explicitly stated for the free acid, DMSO is a powerful polar aprotic solvent miscible with water and known to dissolve a wide range of polar and non-polar compounds [2]. Its use with the sodium salt (below) strongly implies the free acid is also soluble. | ||
| Sodium 3-methyl-2-oxobutanoate (α-Ketoisovaleric acid sodium salt) | Sodium Salt | Water | >54.8 mg/mL (clear, colorless) [3] | Highly soluble. A separate source confirms solubility at 100 mg/mL, resulting in a clear, colorless solution [3]. |
For scientists handling this compound in a drug development or research context, the following workflow and considerations are recommended.
The diagram above outlines a logical selection process. Here are the key practical points:
Since a standard experimental protocol for solubility determination was not found, you can consider these approaches:
3-Methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid, KIV, or 2-oxoisovaleric acid) is a branched-chain α-keto acid (BCKA) with significant importance in mammalian and microbial metabolism. This five-carbon keto acid (chemical formula: C~5~H~8~O~3~) possesses a molecular weight of 116.12 g/mol and serves as a key metabolic intermediate in the biosynthesis and degradation of valine and other branched-chain amino acids (BCAAs) [1] [2]. The compound exhibits high water solubility due to its polar carboxylic acid and ketone functional groups, which facilitate hydrogen bonding with aqueous solvents, making it readily usable in biological assays without specialized solubilization techniques [1].
In metabolic pathways, this compound occupies a critical branch point between amino acid metabolism and energy production. It serves as the immediate α-keto acid counterpart to L-valine through transamination reactions catalyzed by branched-chain amino acid transferases (BCATs) [2]. Additionally, it undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex (BCKDH) to form isobutyryl-CoA, which subsequently enters various metabolic streams including the tricarboxylic acid (TCA) cycle and biosynthetic pathways for fatty acids and sterols [3]. Recent clinical evidence has identified significant pathophysiological correlations between this compound levels and liver failure, particularly in the context of altered gut microbiota, highlighting its potential as a biomarker and therapeutic target [3].
Functional complementation assays utilizing this compound leverage the compound's essential metabolic role to investigate gene function, enzyme activity, and metabolic pathway interactions. The core principle involves supplementing this metabolite to rescue specific phenotypic defects in genetically modified systems, thereby allowing researchers to establish functional relationships between genes, proteins, and metabolic fluxes. In practice, these assays typically employ microbial auxotrophs or mammalian cell lines with targeted genetic disruptions in BCAA metabolic pathways that create conditional dependence on exogenous this compound for normal growth and function [3] [2].
The molecular basis for functional complementation revolves around this compound's role as both a metabolic intermediate and a regulatory molecule. In valine biosynthesis, it serves as the direct precursor to the amino acid through transamination, while in catabolic pathways, it represents the initial degradation product of valine. This dual positioning enables researchers to probe both anabolic and catabolic processes depending on the experimental system and genetic background. The assay design typically involves monitoring growth restoration, metabolic flux redistribution, or reporter gene activation in response to this compound supplementation in systems where specific metabolic enzymes have been deleted, inhibited, or otherwise compromised [2].
Genetic Background Selection: Choose appropriate microbial strains (e.g., E. coli ∆ilvC) or mammalian cell lines with well-characterized mutations in BCAA pathways that create auxotrophy for this compound or its metabolites [3].
Metabolite Preparation: Prepare fresh this compound solutions for each experiment, noting its solubility profile (soluble in water, ethanol, and methanol) and stability characteristics. A typical stock concentration of 100 mM in sterile water, filter-sterilized through 0.2 µm membranes, provides stable working solutions for most applications [1].
Control Configurations: Include both positive controls (wild-type strains) and negative controls (untransformed mutants without supplementation) to establish baseline growth and validate the complementation system.
Analytical Endpoints: Determine appropriate readouts such as growth kinetics, transcriptomic changes, metabolomic profiling, or enzymatic activities to capture the multidimensional effects of functional complementation [3].
Purpose: To create a defined microbial system with disrupted endogenous valine biosynthesis for this compound functional complementation assays.
Materials:
Methodology:
Primer Design: Design approximately 50-bp homology arms targeting the ilvC (acetohydroxy acid isomeroreductase) gene locus using the E. coli genome sequence as reference.
Cassette Amplification: PCR-amplify the kanamycin resistance cassette with flanking homology regions using Phusion High-Fidelity DNA Polymerase.
Recombinase-mediated Integration: Transform the E. coli strain harboring pKD46 (induced with 10 mM L-arabinose) with the purified disruption cassette using electroporation (2.5 kV, 200Ω, 25 µF).
Selection and Verification: Plate transformation mixtures on LB agar containing 25 µg/mL kanamycin and incubate at 37°C for 24 hours. Verify successful gene replacement by colony PCR and sequencing across the integration junctions.
Phenotypic Validation: Confirm the auxotrophic phenotype by replica plating on M9 minimal agar with and without this compound (1 mM) or valine (0.5 mM). The validated ∆ilvC strain should exhibit complete growth dependence on supplemented metabolites [3].
Purpose: To create a mammalian system for studying this compound metabolism and its functional complementation of BCAA catabolic defects.
Materials:
Methodology:
Lentiviral Production: Package BCAT2-targeting shRNA constructs into third-generation lentiviral particles using HEK-293T packaging cells.
Cell Transduction: Incubate target cells with viral supernatant containing 8 µg/mL Polybrene for 24 hours, then replace with fresh medium.
Selection and Cloning: Apply puromycin selection (1-2 µg/mL) for 7 days, then isolate single-cell clones by limiting dilution.
Validation: Confirm BCAT2 knockdown by Western blotting and measure the functional consequence by monitoring this compound accumulation via LC-MS/MS in BCAA challenge assays [3] [2].
Purpose: To quantitatively assess the functional complementation of this compound in valine auxotrophs and determine kinetic parameters.
Table 1: Microbial Growth Restoration Assay Components
| Component | Final Concentration | Purpose | Notes |
|---|---|---|---|
| M9 Minimal Medium | 1X | Basal growth medium | Supplement with 0.2% glucose |
| This compound | 0.01-5.0 mM | Test metabolite | Prepare serial dilutions |
| L-valine | 0.5 mM | Positive control | Validates auxotrophy |
| Kanamycin | 25 µg/mL | Selective pressure | Maintains genetic construct |
| Inoculum | 5×10^4^ CFU/mL | Standardized cell density | From overnight culture |
Procedure:
Medium Preparation: Prepare M9 minimal agar plates or liquid media with the appropriate supplements according to Table 1.
Inoculation: For solid media, spot 5 µL of normalized cell suspension onto each plate. For liquid assays, inoculate 200 µL of medium in 96-well plates.
Incubation: Incubate at 37°C with continuous shaking (for liquid cultures) for 24-48 hours.
Monitoring: Measure optical density at 600 nm (OD~600~) at 4-hour intervals for kinetic analysis. For endpoint measurements, record final OD~600~ after 24 hours.
Data Analysis: Calculate growth restoration as a percentage of wild-type growth and determine the half-maximal effective concentration (EC~50~) using nonlinear regression of the dose-response data [3].
Purpose: To directly measure the enzymatic conversion of this compound in functional complementation systems and determine kinetic parameters.
Reaction Mixture Composition:
Procedure:
Protein Extraction: Harvest complemented cells at mid-log phase, wash with PBS, and lysate using sonication or detergent-based methods.
Reaction Setup: Combine all reaction components in a 96-well plate, initiating the reaction with the addition of protein extract.
Incubation: Maintain at 37°C with continuous shaking for 0-60 minutes.
Termination and Analysis: Stop reactions at designated timepoints by adding 20 µL of 15% (v/v) perchloric acid. Remove precipitated protein by centrifugation (15,000 × g, 10 minutes) and analyze the supernatant for L-valine production via HPLC or enzymatic assays.
Kinetic Analysis: Calculate initial reaction velocities at varying this compound concentrations (0.05-5 mM) and determine K~m~ and V~max~ values using Michaelis-Menten nonlinear regression [2].
Purpose: To establish standardized metrics for evaluating functional complementation efficacy and enable cross-experimental comparisons.
Table 2: Key Parameters for Complementation Efficiency Analysis
| Parameter | Calculation Method | Interpretation | Acceptance Criteria |
|---|---|---|---|
| Growth Restoration Index | (OD~test~ - OD~negative~) / (OD~positive~ - OD~negative~) × 100 | Percentage recovery of wild-type growth | >70% indicates strong complementation |
| Metabolic Flux Ratio | [Product]/[Substrate] in time course experiments | Efficiency of substrate conversion | Linearity maintained for ≥30 min |
| EC~50~ Value | Nonlinear regression of growth vs. [this compound] | Potency of complementation | Typically 0.1-0.5 mM for valine auxotrophs |
| Specific Activity | µmol product formed/min/mg protein | Enzymatic efficiency in extracts | Comparable to wild-type (≥80%) |
Statistical Considerations:
Incomplete Complementation: If growth restoration remains suboptimal (<30% of wild-type), verify the genetic background purity and check for potential suppressor mutations that might bypass the metabolic block.
High Background Growth: Ensure the consistency of negative controls by confirming complete gene disruption and using appropriate selective antibiotics throughout the experiment.
Non-linear Kinetic Profiles: Check substrate stability under assay conditions and verify that enzyme activities remain in the linear range with respect to time and protein concentration.
Metabolite Instability: Prepare fresh this compound solutions for each experiment and confirm concentration spectrophotometrically (ε~260~ = 180 M^-1^cm^-1^ in neutral pH) when necessary [1].
The functional complementation protocols using this compound provide powerful tools for metabolic pathway engineering and optimization in biotechnology applications. In microbial production platforms, these assays enable rapid screening of enzyme variants for enhanced BCAA biosynthesis, identification of bottleneck reactions in metabolic networks, and dynamic regulation of pathway fluxes. Implementation typically involves introducing this compound auxotrophy into production hosts, then complementing with libraries of pathway enzymes under evaluation. The growth restoration phenotype directly correlates with metabolic function, allowing high-throughput selection of optimal enzyme combinations and regulatory elements without resource-intensive metabolite analytics [3].
Industrial applications include the development of overproduction strains for valine and other BCAAs, where this compound serves as both a metabolic intermediate and a screening marker. Additionally, these approaches facilitate the engineering of novel pathways for bio-based chemical production from BCAA precursors, including alcohols, organic acids, and hydrocarbons with applications as biofuels and biochemicals. The functional complementation system provides a direct growth-based selection that can replace or supplement analytical methods, significantly accelerating the design-build-test cycle in metabolic engineering projects.
In pharmaceutical research, this compound functional complementation assays enable target validation and mechanistic studies for enzymes in BCAA metabolism. These approaches are particularly valuable for investigating potential antimicrobial agents targeting bacterial BCAA biosynthesis, as demonstrated by the essential nature of these pathways in numerous pathogens. The combination of defined auxotrophic strains with this compound supplementation allows researchers to probe enzyme essentiality, characterize inhibitor mechanisms of action, and identify compound-specific resistance mechanisms through targeted complementation [2].
Additionally, these assays support drug discovery for metabolic disorders involving BCAA catabolism, such as maple syrup urine disease (MSUD). The functional complementation platform enables high-throughput screening of small molecule libraries for compounds that enhance residual enzyme activity in patient-derived mutations or activate alternative metabolic pathways that bypass specific defects. The direct coupling between this compound metabolism and cellular growth or reporter gene expression provides a sensitive, physiologically relevant readout for identifying therapeutic candidates with potential clinical utility [3] [2].
The experimental workflow and metabolic context can be visualized through the following diagrams generated using Graphviz:
Figure 1: Experimental workflow for this compound functional complementation assays, showing the three main stages from strain preparation through data analysis.
Figure 2: Metabolic context of this compound (KIV) showing its central role in branched-chain amino acid metabolism and sites for functional complementation.
3-Methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid or 2-ketovaline) is a key branched-chain α-keto acid intermediate in several crucial metabolic pathways. This compound plays significant roles in both biosynthetic pathways and nutritional studies across various biological systems. In research settings, it is frequently utilized as a precursor metabolite or nutritional supplement in defined minimal media such as M63, which provides a controlled environment for studying specific metabolic processes without the complexity of rich media.
The M63 minimal medium is a defined formulation with low osmolarity that provides the simplest energy, carbon, nitrogen, phosphorus, sulfur, and metal sources for microbial growth [1]. Its defined nature makes it ideal for investigating the metabolism of this compound, as it eliminates interfering substances present in complex media. This technical note provides detailed protocols and background information for researchers studying metabolic pathways, nutrient utilization, and microbial physiology using this important metabolite.
Table 1: Chemical identification data for this compound
| Property | Value |
|---|---|
| Chemical Formula | C₅H₈O₃ [2] |
| Average Molecular Weight | 116.116 g/mol [2] |
| Monoisotopic Mass | 116.04734 g/mol [2] |
| IUPAC Name | This compound [2] |
| SMILES | CC(C)C(=O)C(=O)O [2] |
| InChI Key | QHKABHOOEWYVLI-UHFFFAOYSA-N [2] |
| CAS Registry Number | 759-05-7 [2] [3] |
This compound is known by several synonyms in scientific literature, including:
This metabolite serves several important biological functions:
Table 2: Composition of 5× M63 salts solution
| Component | Concentration | Molecular Weight | Final 1× Concentration |
|---|---|---|---|
| Na₂HPO₄ (anhydrous) | 30 g/L | 141.96 g/mol | 6 g/L |
| KH₂PO₄ (monobasic) | 15 g/L | 136.09 g/mol | 3 g/L |
| NaCl | 2.5 g/L | 58.44 g/mol | 0.5 g/L |
| NH₄Cl | 5 g/L | 53.49 g/mol | 1 g/L |
The M63 minimal medium has a low osmolarity of approximately 0.24 Osm/L and provides essential ions through phosphate salts (Na, K, P), ammonium chloride as the nitrogen source, and supplemental magnesium and calcium salts [1].
Table 3: Supplemental solutions for M63 medium preparation
| Supplement | Stock Concentration | Final Concentration | Storage |
|---|---|---|---|
| MgSO₄ | 1-2 M | 1 mM | Autoclave |
| CaCl₂ | 0.1 M | 0.1 mM (optional) | Autoclave |
| Carbon Source | Variable | Variable | Filter-sterilized or autoclaved |
| This compound | 100-500 mM | 1-10 mM | Filter-sterilized |
Prepare Base Salts Solution: Use either 10× or 5× concentrated M63 salts solution. For 1 L of final medium, add 100 mL of 10× M63 salts or 200 mL of 5× M63 salts to approximately 700 mL of sterile water.
Add Magnesium and Calcium Salts: Add 0.5 mL of 2 M MgSO₄ (or 1.0 mL of 1 M MgSO₄) to achieve 1 mM final concentration. For calcium, add 1.0 mL of 0.1 M CaCl₂ to achieve 0.1 mM final concentration. Note that calcium can be omitted to prevent precipitation of calcium phosphate or sulfate [1].
Supplement with this compound: Add filter-sterilized this compound from a concentrated stock solution (100-500 mM) to achieve the desired final concentration (typically 1-10 mM). Filter sterilization is recommended rather than autoclaving to prevent potential degradation.
Add Carbon Source: If additional carbon sources are required, add to appropriate final concentration. Common carbon sources include:
Add Other Supplements: Include any required antibiotics, vitamins, or amino acids needed for specific experimental conditions.
Adjust Final Volume: Bring the solution to the final volume with sterile water.
Quality Control: Check that the medium is clear without significant precipitation. Store at 4°C in the dark to preserve labile components.
When studying organisms like E. coli or Saccharomyces cerevisiae in M63 medium supplemented with this compound, monitor the following:
This compound occupies a central position in the biosynthesis of valine, leucine, and isoleucine. The following diagram illustrates its metabolic context:
Figure 1: Metabolic pathway of this compound in branched-chain amino acid biosynthesis
M63 medium supplemented with this compound enables researchers to:
The defined nature of M63 medium makes it ideal for:
This compound has investigational applications in:
Table 4: Troubleshooting guide for M63 medium with this compound
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor Growth | Inadequate carbon source | Supplement with additional carbon source (e.g., 0.4-1% glucose) |
| Precipitation | Calcium phosphate formation | Omit CaCl₂ or add salts in proper order (Ca²⁺ last) |
| Variable Results | Degradation of this compound | Freshly prepare stock solutions, filter sterilize |
| Low Reproducibility | Contamination | Use proper aseptic technique, include controls |
| No Growth | Strain auxotrophies | Supplement with required amino acids, vitamins |
Carbon Source Optimization: When using this compound as a carbon source, consider that it has a different carbon content compared to sugars. Adjust concentrations accordingly to provide equivalent carbon molarity.
Nitrogen Source: M63 medium contains ammonium chloride as the primary nitrogen source. The concentration (1 g/L) is sufficient for most applications, but may need adjustment for high-density cultures.
Storage Conditions: Prepared media should be stored at 4°C in the dark to prevent degradation of light-sensitive components and minimize autofluorescence for optical assays [1].
Sterilization Methods: Filter sterilization of this compound is preferred over autoclaving to prevent potential thermal degradation.
The use of This compound in M63 minimal media provides a powerful system for studying metabolic pathways, particularly those related to branched-chain amino acid biosynthesis. The defined nature of M63 medium allows precise control over nutritional conditions, enabling researchers to investigate specific metabolic processes without interference from complex media components. Following the protocols outlined in this application note will ensure reproducible results across various experimental applications, from basic microbial physiology to metabolic engineering and pharmaceutical research.
3-Methyl-2-oxobutanoic acid (also known as 2-oxoisovalerate or α-ketoisovalerate) is a key α-keto acid at the metabolic intersection of branched-chain amino acid and pantothenate biosynthesis [1] [2].
The metabolic relationship between these pathways can be visualized as follows:
Here are detailed methodologies for key experiments cited in the search results, adapted for general use with pantothenate-auxotrophic microbes like Hanseniaspora meyeri or engineered bacterial strains.
| Component | Purpose in Experiment | Example Formulation/Source |
|---|---|---|
| This compound | Metabolic precursor; role in pathway completion | Commercial standard (e.g., PubChem CID 49) [5] |
| Calcium Pantothenate | Essential vitamin for auxotroph growth; used in supplementation experiments | Add to media from sterile-filtered stock solution [6] |
| Biotin | Required co-factor for full biocontrol activity in some yeasts | Add to media from sterile-filtered stock solution [6] |
| Synthetic Complete (SC) Medium | Defined medium for controlled auxotrophy testing | Yeast Nitrogen Base (YNB) + complete supplement mix [6] |
| Vitamin-Dropout Media | Identifies specific vitamin auxotrophy | SC medium omitting single vitamins (e.g., -Pantothenate) [6] [7] |
| Murashige and Skoog (MS) Medium | Plant culture medium; tests nutrient acquisition from hosts | Standard MS basal salts, no added vitamins [6] |
Adapted from screening of H. meyeri and leaf-associated bacteria [6] [7].
-PAN).-Biotin, -Thiamine) to test specificity.-Other Vitamin media, but not on the -PAN medium.Adapted from H. meyeri cross-feeding assays [6].
Adapted from the study of the *Buchnera pantothenate pathway [3].*
When conducting these experiments, please consider the following factors that can significantly influence your results.
| Factor | Impact on Experiment | Recommendation |
|---|---|---|
| Multiple Vitamin Requirements | Biocontrol activity may depend on more than one vitamin. | Test for biotin and other vitamin auxotrophies concurrently [6]. |
| Vitamin Storage | Cells may undergo 1-3 doublings after vitamin withdrawal, potentially leading to false negatives. | Use washed, actively growing cells and monitor growth kinetics carefully [7]. |
| Genetic Basis of Auxotrophy | Missing genes (e.g., panB, panC) confirm auxotrophy, but their absence alone may not predict phenotype. | Combine genomic analysis (KEGG, COG) with phenotypic growth assays [6] [7]. |
| Environmental Cross-Feeding | Auxotrophs can obtain vitamins from other microbes or hosts in their niche. | Design experiments that simulate the ecological context (e.g., co-cultures) [6] [7]. |
Pantothenate auxotrophy presents a unique advantage for developing biocontrol agents. Strains like Hanseniaspora meyeri exhibit strong antagonism against plant pathogens but require pantothenate for growth [6]. This auxotrophy acts as a natural biocontainment strategy, preventing uncontrolled proliferation in the environment where the vitamin may be limiting. This safety feature can facilitate regulatory approval for use as plant protection agents [6].
The experimental workflows for developing and testing such a biocontrol agent are summarized below.
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on any of the methodologies, please feel free to ask.
3-Methyl-2-oxobutanoic acid (α-ketoisovaleric acid, KIV) is a pivotal intermediate in organic synthesis and biochemical processes. This α-ketoacid serves as a versatile building block for pharmaceutical compounds and chiral synthons, while also functioning as a key metabolite in branched-chain amino acid catabolism [1] [2]. Its structural features—containing both a reactive α-keto acid functionality and an adjacent chiral center—make it particularly valuable for constructing complex molecules with defined stereochemistry. The compound's role spans from laboratory-scale synthesis to industrial applications in drug development and flavor chemistry [3].
This compound belongs to the class of short-chain keto acids with molecular formula C₅H₈O₃ and molecular weight 116.12 g/mol [1] [4]. The molecule contains a reactive α-keto group adjacent to the carboxylic acid functionality, which confers significant reactivity toward nucleophilic additions and reductions. The presence of an isopropyl substituent at the 3-position contributes to its steric properties and influences its stereochemical behavior in asymmetric transformations [5].
Table: Physicochemical Properties of this compound
| Property | Value/Range | Reference |
|---|---|---|
| Molecular Formula | C₅H₈O₃ | [1] [4] |
| Molecular Weight | 116.12 g/mol | [1] [4] |
| Melting Point | 31-32°C | [2] [3] |
| Boiling Point | 170-171°C at 760 mmHg | [2] [3] |
| Density | 1.1±0.1 g/cm³ | [2] |
| Flash Point | 71.0±15.2°C | [2] |
| Water Solubility | >400 g/L at 25°C | [6] [3] |
| LogP | -0.36 to -0.38 | [2] [3] |
The compound exhibits characteristic infrared absorption at approximately 1735 cm⁻¹ (C=O stretch of carboxylic acid) and 1700-1710 cm⁻¹ (ketone C=O stretch) [5]. In proton NMR spectroscopy, characteristic signals include a doublet at approximately δ 1.24 ppm for the methyl groups, a singlet for the carboxylic acid proton around δ 3.01 ppm, and multiplet signals in the δ 2.43-2.52 ppm and δ 4.2-4.3 ppm regions for the methine and methylene protons respectively [5].
A prominent application of this compound derivatives in organic synthesis involves their catalytic asymmetric hydrogenation to produce enantiomerically enriched hydroxyacids and esters, which serve as valuable chiral building blocks for pharmaceuticals and natural products [5].
Protocol: Asymmetric Hydrogenation of Methyl 3-oxobutanoate Using BINAP-Ruthenium Complexes [5]
Reagents and Materials:
Equipment:
Procedure:
Results and Characterization:
Critical Notes:
Figure: Asymmetric Hydrogenation Workflow for Chiral Ester Synthesis
This compound serves as a key metabolic intermediate in the breakdown of branched-chain amino acids, particularly valine [1] [7]. In pharmaceutical research, this compound is investigated as a precursor to pantothenic acid (vitamin B5) in Escherichia coli, highlighting its role in biosynthetic pathways relevant to drug development [2] [8]. Abnormal accumulation of this metabolite is associated with Maple Syrup Urine Disease (MSUD), making it a target for therapeutic intervention and diagnostic applications [7].
This compound occupies a central position in branched-chain amino acid metabolism, serving as the immediate ketoacid derivative of valine [1]. This metabolite is primarily transaminated by the branched-chain-amino-acid aminotransferase enzyme in humans [1]. The compound also functions as a precursor in pantothenic acid biosynthesis in microorganisms such as Escherichia coli, connecting amino acid metabolism to vitamin synthesis [2] [8].
Figure: Metabolic Pathways of this compound in Biological Systems
Studies indicate that this compound exhibits neuroactive properties, with demonstrated ability to induce convulsions in rat models through GABAergic and glutamatergic mechanisms [2] [8]. At elevated concentrations, this compound functions as a neurotoxin and metabotoxin, causing damage to nerve cells and tissues, which contributes to the neurological manifestations observed in Maple Syrup Urine Disease [7]. These properties make it a valuable compound for studying neurological disorders and developing potential treatments.
While comprehensive toxicological data is limited, this compound is classified as harmful by inhalation, in contact with skin, and if swallowed [2]. As an organic acid, it presents potential irritation risks to respiratory system, skin, and eyes. In biological systems, elevated concentrations act as a neurotoxin and acidogen, potentially leading to metabolic acidosis [7].
Table: Safety and Regulatory Information
| Aspect | Specification | Reference |
|---|---|---|
| GHS Classification | Harmful by inhalation, skin contact, and ingestion | [2] |
| Personal Protective Equipment | Gloves, safety goggles, lab coat, approved respirator | [2] |
| Engineering Controls | Use in chemical fume hood | [2] |
| First Aid Measures | Copious water flushing for 15+ minutes for eye/skin contact | [2] |
| Storage Conditions | 0°C short term, -20°C long term | [7] |
| FEMA Status | No. 3869 (flavoring agent) | [3] |
| FDA Status | No longer provided for use as synthetic flavoring substance | [3] |
This compound holds the FEMA GRAS flavoring substance designation (No. 3869) with specific use levels in various food categories [3]. However, the FDA no longer provides for its use as a synthetic flavoring substance [3]. The compound is classified as a Human Endogenous Metabolite and is listed in the Human Metabolome Database [2]. For transportation, it is designated as non-hazardous for air and ground transport [2].
This compound represents a versatile synthetic intermediate with significant applications in asymmetric synthesis, pharmaceutical development, and biochemical research. Its unique structural features enable efficient transformation to valuable chiral building blocks, as demonstrated in the BINAP-ruthenium catalyzed asymmetric hydrogenation protocol yielding high enantiomeric excess. The compound's dual role as a synthetic intermediate and metabolic regulator underscores its importance across chemical and biological disciplines. Researchers should leverage its reactivity and biological relevance while adhering to appropriate safety protocols due to its neurotoxic potential at elevated concentrations.
The table below summarizes the core identification and physicochemical data for this compound.
| Property | Description |
|---|---|
| IUPAC Name | This compound [1] |
| CAS Number | 759-05-7 [1] [2] [3] |
| Molecular Formula | C₅H₈O₃ [1] [2] [3] |
| Average Molecular Weight | 116.12 g/mol [1] [2] [3] |
| SMILES | CC(C)C(=O)C(=O)O [1] |
| InChI Key | QHKABHOOEWYVLI-UHFFFAOYSA-N [1] |
| Density | 1.1±0.1 g/cm³ [2] |
| Boiling Point | 170.2±9.0 °C (at 760 mmHg) [2] |
| Flash Point | 71.0±15.2 °C [2] |
| Storage | 2-8°C [2] [3] |
A key application of this compound and its derivatives is in the synthesis of chiral molecules. The following peer-reviewed procedure from Organic Syntheses details the asymmetric hydrogenation of methyl 3-oxobutanoate (a related β-keto ester) to produce (R)-(−)-Methyl 3-hydroxybutanoate with high enantiomeric purity using a BINAP-ruthenium catalyst [4]. This chiral synthon is valuable for producing pharmaceuticals and fine chemicals.
Experimental Workflow for Asymmetric Hydrogenation The diagram below outlines the key stages of this synthetic protocol.
Detailed Procedure [4]
Part A: Preparation of (R)-BINAP-Ru(II) Complex
Part B: Hydrogenation to (R)-Methyl 3-hydroxybutanoate
Key Parameters and Safety
¹H NMR, IR, and specific rotation [α]D²⁵ -23.1° to -23.6° (neat). Enantiomeric excess is determined by HPLC analysis of the corresponding (R)-MTPA ester [4].While a specific, marketed drug derived from this compound is not identified in the search results, its value in pharmaceutical development is clear:
The search results for your specific compound are foundational. To develop more comprehensive application notes, I suggest you:
This compound (also known as α-ketovaline or 2-keto-3-methylbutyric acid) is a key intermediate in bacterial branched-chain amino acid (BCAA) metabolism, particularly in the biosynthesis and degradation of valine. This metabolite holds significant importance in both basic microbiology research and industrial biotechnology applications, serving as a crucial indicator of bacterial metabolic activity and physiological status. With the chemical formula C5H8O3 and a molecular weight of 116.12 g/mol [1], this keto acid exists as a metabolic hub connecting multiple biochemical pathways in bacterial cells.
Recent research has revealed that this compound plays roles beyond basic metabolism, serving as a potential biomarker in host-microbe interactions. A 2022 clinical study demonstrated that decreased levels of this compound in patients with HBV-related hepatocellular carcinoma were significantly associated with increased intestinal Klebsiella abundance and the development of post-hepatectomy liver failure (PHLF) [2]. This finding highlights the clinical relevance of monitoring this metabolite and suggests its potential as a diagnostic indicator in microbiota-related pathologies. Additionally, in industrial biotechnology, this compound serves as a precursor for various biosynthetic pathways, making its accurate quantification essential for optimizing bacterial production platforms [3].
High-Performance Liquid Chromatography (HPLC) represents the gold standard for accurate quantification of this compound in complex biological samples. The methodology provides excellent separation efficiency, reproducibility, and sensitivity required for detecting this metabolite at physiological concentrations in bacterial culture supernatants and intracellular extracts.
Sample Preparation: Bacterial culture supernatants should be deproteinized using cold acetonitrile or methanol (1:2 ratio), followed by centrifugation at 14,000 × g for 15 minutes at 4°C. The clarified supernatant must be filtered through 0.22 μm membranes prior to injection. For intracellular quantification, bacterial pellets should be washed with phosphate-buffered saline and subjected to metabolite extraction using a methanol:water:chloroform (2:1:1) mixture with bead-beating or sonication for cell disruption [2] [4].
HPLC Parameters:
Validation Parameters: The method should be validated for linearity (R² > 0.99), precision (intra-day and inter-day RSD < 10%), accuracy (85-115% recovery), and limit of quantification (typically ~0.5 μM for UV detection) [2].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity for this compound detection, particularly when measuring low abundance samples or analyzing multiple metabolites simultaneously.
Untargeted Metabolomics: As demonstrated in gut microbiota studies [2] [4], LC-MS-based untargeted metabolomics can identify this compound as a differentially abundant metabolite between experimental groups. The typical workflow involves protein precipitation, chromatographic separation, and high-resolution mass spectrometry detection using Q-TOF or Orbitrap instruments.
MS Conditions:
Quantification: Using stable isotope-labeled internal standards (e.g., d₃-3-methyl-2-oxobutanoic acid) significantly improves quantification accuracy by accounting for matrix effects and ionization efficiency variations [4].
Fluorescence-based bacterial biosensors represent a promising high-throughput alternative for metabolite screening. Recent advances in synthetic biology have enabled the development of transcription factor-based biosensors that can detect specific metabolites and produce fluorescent outputs proportional to metabolite concentration [5].
Dual-Plasmid System: A versatile biosensor platform employs two plasmids:
Implementation: In a recent biobank screening study, similar biosensor systems demonstrated capability to process >100,000 samples daily, far exceeding the throughput of traditional chromatographic methods [5] [6].
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Detection Limit | Throughput | Cost per Sample | Key Applications |
|---|---|---|---|---|
| HPLC-UV | 0.5-1.0 μM | 50-100 samples/day | $10-15 | Routine quantification in culture supernatants |
| LC-MS/MS | 0.01-0.05 μM | 30-50 samples/day | $50-100 | Targeted quantification in complex matrices |
| Untargeted LC-MS | 0.05-0.1 μM | 20-30 samples/day | $100-150 | Discovery metabolomics studies |
| Biosensors | 1-5 μM | >10,000 samples/day | <$0.10 | High-throughput strain screening |
Appropriate bacterial culture techniques are essential for meaningful this compound quantification, as metabolite levels are highly influenced by growth phase, nutrient availability, and environmental conditions.
Medium Formulation: For BCAA pathway studies, use defined minimal media containing:
Culture Conditions:
Sampling Timepoints: Critical for capturing metabolite dynamics:
Quenching and Extraction Protocol for Intracellular Metabolites:
Rapid Sampling: Withdraw 5-10 mL culture and immediately transfer to a tube containing 20 mL cold (-40°C) quenching solution (60% methanol, 10 mM HEPES, pH 7.5)
Quick Separation: Centrifuge at 8,000 × g for 3 minutes at -20°C
Cell Washing: Resuspend pellet in 1 mL cold (-20°C) PBS/methanol (1:1) solution
Metabolite Extraction: Add 2 mL of cold (-20°C) extraction solvent (acetonitrile:methanol:water, 2:2:1) and vortex vigorously for 30 seconds
Cell Disruption: Subject to three freeze-thaw cycles (liquid nitrogen/37°C water bath) or bead-beating with 0.1 mm zirconia/silica beads for 3 minutes
Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C, collect supernatant
Concentration: Evaporate under nitrogen stream and reconstitute in 100 μL LC-MS compatible solvent [4]
Extraction Efficiency Assessment:
This compound occupies a central position in bacterial branched-chain amino acid metabolism, serving as both an intermediate in biosynthetic pathways and a precursor for various secondary metabolites. Understanding its pathway context is essential for interpreting quantitative data and designing functional screens.
Table 2: Key Enzymes and Genes Involved in this compound Metabolism in Bacteria
| Enzyme | EC Number | Gene Symbol | Reaction | Pathway Role |
|---|---|---|---|---|
| Branched-chain amino acid aminotransferase | 2.6.1.42 | ilvE, bcat | Reversible transamination between BCAAs and their α-keto acids | Valine biosynthesis/catabolism |
| Acetolactate synthase | 2.2.1.6 | ilvBN, ilvIH | Condensation of two pyruvate molecules to form acetolactate | Valine biosynthesis |
| Ketol-acid reductoisomerase | 1.1.1.86 | ilvC | Conversion of acetohydroxy acids to dihydroxy acids | Valine biosynthesis |
| Dihydroxy-acid dehydratase | 4.2.1.9 | ilvD | Dehydration of dihydroxy acids to α-keto acids | Valine biosynthesis |
| Branched-chain α-keto acid dehydrogenase | 1.2.4.4 | bkdA, bkdB | Oxidative decarboxylation of branched-chain α-keto acids | BCAA catabolism |
The following diagram illustrates the metabolic pathways involving this compound in bacterial systems:
Diagram 1: Metabolic Pathways of this compound in Bacteria
Recent advances in bacterial culture and screening technologies have enabled the development of integrated platforms for functional characterization of bacterial isolates. The following workflow illustrates a high-throughput approach applicable to screening bacterial biobanks for strains with altered this compound production:
Diagram 2: High-Throughput Bacterial Biobank Construction and Screening Workflow
This integrated approach, as demonstrated in recent studies [5], enables researchers to process thousands of bacterial isolates efficiently, combining species identification through barcoded 16S rRNA sequencing with functional screening using either biosensors or chromatographic methods. The platform allows a single operator to process up to 2,500 samples per day through PCR amplification and initial screening phases [5].
Accurate quantification of this compound requires rigorous quality control measures and appropriate data normalization to account for technical and biological variability.
Internal Standards: Always include stable isotope-labeled internal standards (when using MS detection) or chemical analogs (for HPLC-UV) to correct for extraction efficiency and matrix effects.
Normalization Strategies:
Batch Effects: Include pooled quality control samples in each analytical batch and apply batch correction algorithms if significant inter-batch variation is detected.
Table 3: Troubleshooting Guide for this compound Quantification
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Chromatographic Separation | Column degradation, inappropriate mobile phase, co-elution | Replace guard column, optimize gradient, change column chemistry |
| Low Signal Intensity | Low metabolite abundance, ionization suppression, degradation | Concentrate samples, improve extraction efficiency, use fresh standards |
| High Background Noise | Contaminated solvents, column bleed, sample matrix effects | Use HPLC-grade solvents, condition column, clean up samples with SPE |
| Irreproducible Results | Inconsistent extraction, instrumental drift, improper normalization | Standardize protocols, use internal standards, instrument maintenance |
| Metabolite Instability | Chemical degradation, enzymatic activity, temperature effects | Immediate analysis, enzyme inhibitors, storage at -80°C |
The quantification of This compound in bacterial cultures provides valuable insights into microbial metabolic status, particularly within the context of branched-chain amino acid metabolism. The methodologies outlined in this application note—spanning from conventional HPLC to cutting-edge biosensor platforms—enable researchers to address diverse scientific questions ranging from basic microbial physiology to industrial strain development.
The clinical relevance of this metabolite has been demonstrated in recent human studies linking its depletion to specific gut microbiota compositions and liver pathology [2], opening new avenues for diagnostic and therapeutic applications. Furthermore, the integration of high-throughput screening platforms with advanced analytics [5] promises to accelerate the discovery of bacterial strains with optimized production of this and related metabolites for industrial biotechnology.
As research in this field advances, we anticipate increased adoption of biosensor-based screening approaches for initial strain selection, complemented by validatory LC-MS/MS analyses for definitive quantification. This combined strategy offers an optimal balance of throughput and accuracy, making large-scale functional characterization of bacterial collections increasingly feasible and cost-effective.
This compound (also known as α-ketovaline or 2-ketovaline) is a branched-chain α-keto acid that plays significant roles in various biochemical pathways and metabolic processes. This compound serves as a key intermediate in the biosynthesis of valine and participates in the mitochondrial metabolism of branched-chain amino acids. Researchers frequently employ this compound in metabolic studies, enzyme kinetics experiments, and drug development research focused on metabolic disorders. The compound's molecular formula is C₅H₈O₃, with an average mass of 116.116 g/mol and a monoisotopic mass of 116.04734 g/mol [1].
The IUPAC name this compound explicitly describes its structure: a four-carbon butanoic acid chain with a methyl group at the 3-position and an oxo group at the 2-position. This configuration places the carbonyl group adjacent to the carboxylic acid, creating the α-keto acid functionality that confers both reactivity and biological relevance. The compound exists as a solid at room temperature and is typically handled in laboratory settings as a stock solution in appropriate solvents to facilitate accurate dispensing and experimental reproducibility.
This compound possesses distinct structural features that dictate its chemical behavior and laboratory handling requirements. The compound's carbon skeleton consists of a four-carbon chain with specific functional groups that confer both acidic properties and reactivity characteristic of α-keto acids. The presence of both carbonyl and carboxyl groups in close proximity creates unique electronic properties that influence its solubility, stability, and biological activity.
Table 1: Molecular Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₅H₈O₃ | Determines elemental composition and mass calculations |
| Average Mass | 116.116 g/mol | Essential for molar solution preparation |
| Monoisotopic Mass | 116.04734 g/mol | Important for mass spectrometry applications |
| SMILES Notation | CC(C)C(=O)C(=O)O | Describes molecular structure for computational studies |
| InChI Key | QHKABHOOEWYVLI-UHFFFAOYSA-N | Provides unique structural identifier for database searches |
| CAS Registry Number | 759-05-7 | Essential for chemical ordering and regulatory compliance |
The compound's chemical structure features a branched carbon chain with the methyl group at the 3-position, creating steric considerations that influence its interaction with enzymes and receptors. The α-keto acid functionality makes it susceptible to decarboxylation under certain conditions, particularly at elevated temperatures or extreme pH values, necessitating careful attention to solution preparation and storage parameters [1].
The structural characteristics of this compound confer specific spectral properties that facilitate its identification and quantification in experimental systems. While the search results do not provide detailed spectral data, the molecular formula and functional groups suggest characteristic patterns in various spectroscopic methods. The carbonyl stretching vibrations would typically appear in the 1700-1750 cm⁻¹ range in infrared spectroscopy, while the proton NMR spectrum would expectedly show distinct signals for the methyl groups and the methine proton.
The compound's mass spectral behavior can be predicted from its molecular structure, with likely fragmentation patterns involving loss of the carboxyl group or cleavage adjacent to the carbonyl moieties. These analytical characteristics are essential for researchers who need to verify compound identity and purity when preparing stock solutions for sensitive experimental applications. When obtained from commercial suppliers, the compound should be accompanied by certificate of analysis documenting its identity and purity, though users may wish to conduct their own verification for critical applications.
The preparation of reliable stock solutions requires careful attention to solubility characteristics, pH considerations, and stability factors. This compound contains a free carboxylic acid group with limited aqueous solubility at neutral pH, necessitating pH adjustment for most biological applications. The following protocol describes the preparation of a 100 mM aqueous stock solution suitable for most experimental applications:
Weighing: Accurately weigh 11.61 mg of this compound (molecular weight: 116.116 g/mol) using an analytical balance with precision to 0.01 mg. For larger volumes, proportionally scale up the mass (e.g., 116.1 mg for 100 mL of stock solution).
Initial Dissolution: Transfer the weighed compound to a clean volumetric flask or tube. Add approximately 70% of the final volume of sterile distilled water or an appropriate buffer. The solution may appear cloudy initially due to the compound's limited solubility at neutral pH.
pH Adjustment: Slowly add sodium hydroxide (1M or 0.1M) with continuous mixing until the compound completely dissolves and the solution becomes clear. Monitor the pH carefully during this process, as excessive local alkalinity may promote compound degradation. The final pH should be adjusted to approximately 7.0-7.4 for biological applications.
Final Volume Adjustment: Bring the solution to the final volume with sterile distilled water, mixing thoroughly to ensure homogeneity.
Sterilization: For cell culture applications, filter the solution through a 0.22 μm membrane filter into a sterile container. Avoid autoclaving, as excessive heat may degrade the compound.
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or lower for long-term preservation [1].
Table 2: Standard Stock Solution Preparation Parameters
| Parameter | Standard Condition | Alternative Options | Considerations |
|---|---|---|---|
| Concentration | 100 mM | 10-500 mM | Higher concentrations reduce dilution effects but may challenge solubility |
| Solvent | Aqueous NaOH-neutralized | DMSO, methanol | Organic solvents enable higher concentrations but may limit biological applications |
| pH | 7.0-7.4 | 7.2-7.8 for specific assays | Maintain physiological compatibility |
| Storage Temperature | -20°C | -80°C for extended storage | Avoid repeated freeze-thaw cycles |
| Buffer Compatibility | Phosphate, HEPES | Tris, bicarbonate | Avoid amine-containing buffers for transamination studies |
For certain applications requiring higher concentration stock solutions or enhanced compound stability, organic solvents may be preferred. Dimethyl sulfoxide (DMSO) is particularly useful for many biochemical applications:
Weighing: Accurately weigh 23.22 mg of this compound for a 200 mM stock solution in DMSO.
Dissolution: Transfer the compound to a suitable container and add the appropriate volume of anhydrous DMSO to achieve the desired concentration. Mix thoroughly until complete dissolution is achieved.
Aliquoting: Dispense into small, airtight containers to prevent water absorption that may occur with hygroscopic DMSO.
Storage: Store at -20°C or lower, protected from light. Under these conditions, the solution typically remains stable for 6-12 months.
When using DMSO stock solutions in biological assays, ensure that the final DMSO concentration does not exceed levels that might cause cellular toxicity (typically <0.5% for most cell types). For enzymatic studies, include appropriate solvent controls to account for any potential effects of DMSO on enzyme activity.
The chemical stability of this compound in solution is influenced by multiple factors, including temperature, pH, light exposure, and solution composition. The α-keto acid functionality makes the compound potentially susceptible to decarboxylation and chemical degradation under suboptimal conditions. Researchers should implement the following quality control measures:
Regular Monitoring: Periodically assess stock solution integrity through analytical methods such as HPLC or mass spectrometry, particularly for long-term studies.
Visual Inspection: Examine solutions for any changes in color or clarity that might indicate degradation before use.
Functional Verification: When possible, test solution potency in a reference assay with known parameters.
Expiration Dating: Clearly label all solutions with preparation date and assign conservative expiration dates based on storage conditions (typically 3-6 months for aqueous solutions at -20°C, 6-12 months for DMSO solutions at -20°C).
The sodium salt form of this compound mentioned in the search results may offer enhanced aqueous solubility and potentially improved stability compared to the free acid form [2]. However, the commercial availability of the sodium salt appears limited, as indicated by its current non-orderable status from major suppliers [2]. Researchers may need to prepare the sodium salt in situ through neutralization or seek alternative suppliers.
This compound serves as a crucial metabolic intermediate in the biosynthesis and degradation of valine, making it valuable for investigating branched-chain amino acid metabolism. The following protocol outlines its application in metabolic flux studies:
Cell Preparation: Culture appropriate cell lines (e.g., hepatic cells, fibroblasts) to 70-80% confluence in suitable media.
Treatment Preparation: Immediately before use, prepare working solutions by diluting the 100 mM stock solution in assay medium pre-warmed to 37°C. Use within 30 minutes of preparation.
Experimental Treatment: Replace culture medium with treatment medium containing 0.1-5 mM this compound, depending on experimental objectives.
Incubation: Maintain cells under standard culture conditions (37°C, 5% CO₂) for the desired duration (typically 2-24 hours).
Metabolite Extraction: Terminate experiments by rapid cooling and extract intracellular metabolites using acidified organic solvents (e.g., 80% methanol with 0.1% formic acid).
Analysis: Quantify metabolic intermediates using LC-MS/MS or GC-MS platforms to assess flux through relevant pathways.
This approach enables researchers to investigate metabolic perturbations associated with various physiological and disease states, including inborn errors of metabolism, diabetes, and cancer-associated metabolic reprogramming.
The compound serves as a key substrate for several enzymes, particularly branched-chain aminotransferases and the branched-chain α-keto acid dehydrogenase complex. The following protocol describes its use in enzyme kinetic characterization:
Reaction Mixture Preparation: Prepare assay buffer containing appropriate cofactors (e.g., pyridoxal phosphate for aminotransferases, thiamine pyrophosphate for dehydrogenase complex).
Substrate Dilution Series: Prepare a concentration series of this compound (typically 0.1-10× Km) in assay buffer from the primary stock solution.
Reaction Initiation: Start reactions by adding enzyme preparation to pre-warmed substrate solutions.
Time Course Monitoring: Withdraw aliquots at predetermined time points and terminate reactions by addition of acid or heat denaturation.
Product Quantification: Measure reaction products using appropriate methods (e.g., NADH formation/consumption spectrophotometrically at 340 nm, or HPLC-based separation).
Data Analysis: Determine kinetic parameters (Km, Vmax, kcat) by fitting data to appropriate models (e.g., Michaelis-Menten equation).
This experimental approach enables precise characterization of enzyme specificity, catalytic efficiency, and inhibitor effects relevant to drug discovery efforts targeting metabolic enzymes.
Accurate conversion between mass and molar quantities is fundamental to reproducible research. The following relationship forms the basis for these calculations:
Molarity (M) = (Mass in grams / Molecular weight) / Volume in liters
For this compound (MW = 116.116 g/mol), this calculation becomes essential for preparing stock solutions of precise concentration. The following table provides reference values for common stock solution preparations:
Table 3: Mass Requirements for Stock Solution Preparation
| Desired Concentration | Volume | Mass Required | Typical Application |
|---|---|---|---|
| 100 mM | 10 mL | 116.1 mg | Standard working stock |
| 500 mM | 5 mL | 290.3 mg | Concentrated stock for high-dose treatments |
| 1 M | 1 mL | 116.1 mg | High-concentration dosing solutions |
| 10 mM | 50 mL | 58.1 mg | Dilute working solutions |
When preparing working solutions from concentrated stocks, apply the dilution equation: C₁V₁ = C₂V₂, where C₁ and V₁ represent the concentration and volume of the stock solution, and C₂ and V₂ represent the desired concentration and volume of the final working solution.
In metabolic studies, data are typically normalized to protein content, cell number, or DNA concentration to enable meaningful comparisons across experimental conditions. For enzyme kinetics experiments, data analysis includes:
Initial Rate Determination: Calculate reaction velocities from the linear portion of product formation versus time curves.
Parameter Estimation: Fit velocity versus substrate concentration data to the Michaelis-Menten equation using nonlinear regression.
Statistical Analysis: Determine confidence intervals for estimated parameters and compare conditions using appropriate statistical tests.
Several technical issues may arise during stock solution preparation and experimental use:
Incomplete Dissolution: If the compound fails to dissolve completely at the desired concentration, gentle warming (not exceeding 37°C) or slight additional pH adjustment may resolve the issue. Avoid excessive alkalinity (pH > 8.0) as it may promote degradation.
Precipitation Upon Storage: If solutions develop precipitate after freezing, warm gently to 25-37°C and mix thoroughly. If precipitation persists, briefly sonicate or prepare fresh solution.
Unexpected Biological Effects: If experimental results deviate from expectations, verify stock solution concentration and purity through analytical methods. Degradation products or incorrect concentration may account for anomalous results.
Background Interference in Assays: When using spectrophotometric or fluorometric detection methods, include appropriate blanks containing the stock solution solvent to control for background signals.
The search results indicate that the sodium salt form of this compound (Catalog number: 189720250) is currently not available from at least one major supplier [2]. Researchers facing sourcing challenges for either the free acid or salt forms should:
Contact Technical Support: Inquire about possible alternatives, anticipated restocking dates, or equivalent products [2].
Explore Alternative Suppliers: Identify additional commercial sources of the compound.
Consider In-house Conversion: When necessary, prepare the sodium salt from the free acid through stoichiometric neutralization with sodium hydroxide, followed by lyophilization to obtain the solid salt form.
The following diagram illustrates the comprehensive workflow for preparing and quality-testing stock solutions of this compound:
Diagram 1: Stock solution preparation workflow. This flowchart outlines the sequential steps for preparing high-quality stock solutions of this compound, highlighting critical stages including weighing, pH adjustment, and quality control.
The following diagram situates this compound within its relevant metabolic context, highlighting its role in branched-chain amino acid metabolism:
Diagram 2: Metabolic pathway of this compound. This diagram illustrates the position of this compound as an intermediate in valine catabolism, showing its production from valine and conversion to downstream metabolites through specific enzymatic steps.
3-Methyl-2-oxobutanoic acid sodium salt (CAS #: 3715-29-5), also known as α-ketoisovaleric acid sodium salt or ketovaline sodium salt, is a key biochemical reagent with significant importance in metabolic research and pharmaceutical development. This sodium salt form of the branched-chain α-keto acid offers enhanced water solubility and stability compared to its acidic form, making it particularly valuable for experimental applications requiring aqueous solutions [1] [2]. The compound features a molecular weight of 138.1 g/mol and follows the molecular formula C₅H₇NaO₃ [3] [2].
The compound appears as a white or slightly yellow to beige crystalline solid with a characteristic fruity aroma [2]. It has a melting point of 220-230°C (with decomposition) and is highly soluble in water, with solubility exceeding 54.8 mg/mL, allowing for the preparation of concentrated stock solutions up to 100 mg/mL, resulting in clear, colorless solutions [1] [2]. The sodium salt form is classified as a combustible solid and requires appropriate safety precautions including eyeshields, gloves, and respiratory protection when handling [3] [1].
Pantothenic Acid Biosynthesis: In Escherichia coli, this compound sodium salt serves as a direct metabolic precursor in the biosynthesis pathway of pantothenic acid (vitamin B₅) [3]. Pantothenic acid is an essential component of coenzyme A and acyl carrier protein, both crucial for numerous metabolic processes including the citric acid cycle and fatty acid metabolism. The compound enters the bacterial metabolic pathway where it undergoes enzymatic conversion to ultimately form pantothenic acid through a series of reactions involving other vitamin B precursors [3].
Metabolic Pathway Studies: Researchers utilize this sodium salt to investigate bacterial biosynthesis pathways and to study the regulation of pantothenate production in microorganisms. Its sodium salt formulation provides improved bioavailability to bacterial cultures compared to the acid form, making it particularly valuable for fermentation studies and metabolic engineering approaches aimed at enhancing pantothenic acid production [3].
MSUD Research Applications: The compound is extensively used in modeling Maple Syrup Urine Disease (MSUD) in experimental systems. MSUD is an inherited metabolic disorder characterized by accumulation of branched-chain amino acids and their corresponding α-keto acids, including α-ketoisovaleric acid [3]. Researchers have demonstrated that this compound sodium salt inhibits brain energy metabolism when accumulated in neuronal systems, providing insights into the neurological dysfunction observed in MSUD patients [3].
Convulsion Mechanisms: Studies in rats have shown that administration of this compound induces convulsions through dual GABAergic and glutamatergic mechanisms [3]. It appears to disrupt the balance between inhibitory and excitatory neurotransmission, potentially through metabolic competition or inhibition of key enzymes involved in neurotransmitter synthesis. This application makes it valuable for studying seizure mechanisms and screening potential anticonvulsant compounds [3].
Amino Acid Metabolism: In vivo studies reveal that this α-keto acid significantly alters amino acid profiles, enhancing levels of α-ketoisocaproic acid and α-keto-β-methyl-n-valeric acid while diminishing their corresponding amino acids [3]. It also causes an early decline in ornithine followed by a late augmentation of plasma arginine, providing insights into the complex interplay between branched-chain keto acids and urea cycle dynamics [3].
Table 1: Research Applications of this compound Sodium Salt
| Research Area | Specific Application | Experimental Model | Key Findings |
|---|---|---|---|
| Bacterial Metabolism | Pantothenic acid biosynthesis | Escherichia coli | Serves as direct metabolic precursor for vitamin B₅ synthesis [3] |
| Metabolic Disorders | Maple Syrup Urine Disease (MSUD) modeling | In vitro brain systems | Inhibits brain energy metabolism at accumulated levels [3] |
| Neurological Research | Seizure mechanisms and neurotransmission | Rat models | Induces convulsions via GABAergic and glutamatergic mechanisms [3] |
| Amino Acid Metabolism | Metabolic pathway regulation | In vivo studies | Alters branched-chain amino/keto acid profiles and urea cycle dynamics [3] |
| Synthetic Chemistry | Chiral compound synthesis | Chemical synthesis | Intermediate for (S)-2-hydroxy-3-methylbutyric acid production [1] |
The sodium salt finds application as a key synthetic intermediate in the production of more complex molecules. It has been specifically utilized in the synthesis of (S)-2-hydroxy-3-methylbutyric acid, a chiral building block with applications in pharmaceutical chemistry [1]. The compound's carbonyl and carboxylate functionalities provide two reactive centers for chemical modification, while the branched-chain structure offers opportunities for stereoselective synthesis. In analytical chemistry, the compound serves as a reference standard for metabolic profiling using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for identifying and quantifying α-keto acids in biological samples [2].
Protocol 1: Preparation of Aqueous Stock Solutions
Calculation: Determine the required concentration and volume of stock solution. For a standard 100 mg/mL solution, weigh 100 mg of this compound sodium salt for each 1 mL of final volume.
Weighing: Tare an analytical balance with an appropriate weighing vessel. Accurately weigh the required amount of the compound using a spatula. Record the exact mass for concentration calculations.
Dissolution: Transfer the weighed compound to a suitable container (e.g., volumetric flask or tube). Add approximately 80% of the final volume of distilled or deionized water. Cap the container and mix by gentle inversion or vortexing until complete dissolution.
Volume Adjustment: Once fully dissolved, add water to reach the final volume and mix again. The resulting solution should be clear and colorless [1].
Aliquoting and Storage: Aseptically aliquot the solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term preservation. Under these conditions, solutions remain stable for several months [2].
Quality Control Note: If the solution appears cloudy or colored, do not use it for experiments. The compound should form a clear, colorless solution when properly prepared [1].
Protocol 2: Investigating Pantothenic Acid Biosynthesis in E. coli
Medium Preparation: Prepare a defined minimal medium lacking pantothenic acid but containing all other essential nutrients for E. coli growth.
Supplementation: Divide the medium into two portions:
Inoculation: Inoculate both media with an overnight culture of E. coli (appropriately diluted to standardize the starting optical density).
Growth Conditions: Incubate cultures at 37°C with shaking at 200-250 rpm. Monitor bacterial growth by measuring optical density at 600 nm (OD₆₀₀) at regular intervals.
Sample Analysis: Harvest cells during mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8) for analysis of pantothenic acid production using appropriate analytical methods (e.g., HPLC, LC-MS).
Data Interpretation: Compare growth rates and pantothenic acid production between experimental and control conditions to assess the compound's effect as a metabolic precursor [3].
Table 2: Experimental Conditions for Key Research Applications
| Parameter | Bacterial Studies | Neurological Research | Metabolic Disorder Modeling |
|---|---|---|---|
| Typical Concentration | 0.1-1.0 mM [3] | 2-5 mM (in vitro) [3] | 1-5 mM (cellular) [3] |
| Experimental System | E. coli cultures | Rat brain slices, in vivo rat models | Neuronal cell cultures, brain homogenates |
| Key Endpoints | Growth rate, pantothenate production | Convulsion incidence, GABA/glutamate levels | Energy metabolism, mitochondrial function |
| Incubation Time | 12-24 hours | 30 min - 4 hours (in vitro) | 1-6 hours |
| Control Recommendations | Unsupplemented minimal medium | Vehicle control (saline) | Normal keto acid concentrations |
Protocol 3: Assessing Neurotoxicity and Convulsant Activity
Solution Preparation: Prepare a fresh solution of this compound sodium salt in physiological saline (0.9% NaCl) at a concentration appropriate for administration.
Animal Models: Use adult male Wistar or Sprague-Dawley rats (250-300 g). House animals under standard conditions with free access to food and water.
Administration: Administer the compound via intraperitoneal or intravenous injection at doses ranging from 50-200 mg/kg. Include control groups receiving vehicle alone.
Behavioral Monitoring: Observe and record seizure activity using a standardized scoring system (e.g., Racine scale for seizure severity) for 60-120 minutes post-injection.
Neurochemical Analysis: For neurochemical studies, euthanize animals at predetermined time points, remove brains, and dissect specific regions for analysis of GABA, glutamate, and other neurotransmitters.
Data Collection: Quantify seizure latency, duration, and severity. Perform statistical analyses to compare experimental and control groups [3].
The biochemical effects of this compound sodium salt involve multiple metabolic pathways, as illustrated below:
Figure 1: Metabolic Pathways and Mechanisms of Action This diagram illustrates the key metabolic pathways and neurobiological mechanisms through which this compound sodium salt exerts its research-observed effects, including its role as a pantothenic acid precursor in bacteria and its neuroactive properties in eukaryotic systems.
This compound sodium salt serves as a versatile biochemical tool with specific applications in bacterial metabolism studies, neurological research, and disease modeling. Its favorable solubility characteristics and metabolic relevance make it particularly valuable for investigating fundamental biological processes. Researchers should carefully consider the appropriate concentration ranges and experimental conditions outlined in these application notes to maximize experimental outcomes while maintaining safety standards. Future research directions may include expanded applications in metabolic engineering, neurotransmitter dynamics, and the development of improved disease models for screening therapeutic interventions.
Adhering to proper storage and handling protocols is crucial for maintaining the integrity of 3-methyl-2-oxobutanoic acid in your research.
| Aspect | Recommendation |
|---|---|
| Storage Temperature | Cool, dry place [1]. -20°C is standard practice for long-term stability. |
| Container | Tightly closed container [1]. |
| Handling | Use adequate ventilation. Avoid contact with skin, eyes; avoid ingestion and inhalation [1]. |
| Personal Protective Equipment (PPE) | Protective gloves, clothing, and safety goggles [1]. |
Q1: What are the main safety concerns when handling this compound? A1: The compound may cause irritation to the digestive and respiratory tracts [1]. Always refer to the specific Safety Data Sheet (MSDS) for comprehensive hazard information and follow safe laboratory practices.
Q2: Is this compound soluble in water? A2: Yes, it is soluble in water due to its polar nature and ability to form hydrogen bonds. It is also soluble in polar organic solvents like ethanol and methanol [2].
Q3: My experimental results seem inconsistent. Could degraded this compound be the cause? A3: Yes. Using degraded material can significantly impact your results. If you suspect instability:
This protocol helps you systematically evaluate the stability of this compound under various solution conditions that might be used in experiments.
This table summarizes the key solubility data and stock solution preparation information for 3-Methyl-2-oxobutanoic acid. [1] [2]
| Property | Value / Description | Source / Notes |
|---|---|---|
| Molecular Weight | 116.12 g/mol | [1] [2] |
| CAS Number | 759-05-7 | [3] [1] [4] |
| Solubility in DMSO | ~100 mg/mL (~861 mM) [1] to 23 mg/mL (198 mM) [2] | Varies by batch and DMSO freshness. |
| Solubility in Water | 23 mg/mL (198 mM) [2] / Soluble [5] | Suitable for aqueous solutions. |
| Solubility in Ethanol | 23 mg/mL (198 mM) [2] | An alternative organic solvent. |
| Typical Purity | >98% - 99.05% (by HPLC) [1] [4] [2] | Verify with Certificate of Analysis. |
| Recommended Storage | -20°C, desiccated [1] [4] [2] | For long-term stability; product may be liquid above 31.5°C [1]. |
Key Consideration: The variation in reported DMSO solubility underscores the importance of using fresh, dry DMSO. DMSO is hygroscopic and absorbs moisture from the air, which can significantly reduce its ability to dissolve the compound over time [1] [2].
This protocol is adapted from supplier handling instructions to ensure reliable results. [1] [2]
Preparation and Calculation
Weighing
Dissolution
Storage
Q1: Why won't my compound dissolve completely in DMSO, even at the reported concentration?
Q2: Can I use the DMSO stock solution for in vivo studies? Yes, but it must be diluted in an appropriate vehicle for administration. One common method is to prepare a homogeneous suspension using a carboxymethyl cellulose (CMC-Na) solution. For example, you can add 5 mg of the compound to 1 mL of CMC-Na solution to achieve a 5 mg/mL working concentration for in vivo dosing. [2] Always optimize the formulation for your specific animal model and route of administration.
Q3: What are the critical safety considerations for handling this compound? this compound is classified as a neurotoxin, acidogen, and metabotoxin. [3] [4] [2] It is an abnormal metabolite from the incomplete breakdown of branched-chain amino acids, and high levels can lead to metabolic acidosis. Always:
The following diagram outlines the logical workflow for handling this compound, from preparation to troubleshooting.
Q1: What is 3-methyl-2-oxobutanoic acid and why is it sensitive to moisture? this compound, also known as 2-ketovaline or alpha-ketovaline, is a keto acid with the molecular formula C5H8O3 and an average mass of 116.116 Da [1].
While its specific hygroscopicity isn't detailed in the search results, the general principle is that moisture can lead to the hydrolysis of sensitive functional groups. For similar organic acids and many pharmaceutical compounds, hydrolysis can break down the molecule, reducing its purity, potency, and shelf-life [2] [3] [4]. Therefore, handling it with the same caution as other moisture-sensitive chemicals is a prudent laboratory practice.
The table below outlines common problems and solutions related to moisture management.
| Problem Observed | Potential Cause | Recommended Solution |
|---|
| Clumping or caking of powdered solid | Absorption of atmospheric moisture [3] | • Handle in a controlled environment (glove box) • Use desiccated containers during weighing [2] | | Unexpectedly low yield or purity in reactions | Hydrolysis of the compound by ambient moisture [2] [4] | • Ensure all solvents are anhydrous • Purge reaction vessels with inert gas (N₂/Ar) [2] | | Formation of degradation products in analysis | Degradation during storage or sample prep [4] | • Store in airtight, light-resistant containers • Include desiccant (e.g., silica gel) in storage containers [2] [4] |
Accurately determining moisture content is critical for quality control. The Multiple Headspace Extraction Gas Chromatography (MHE-GC) method is an accurate and automated technique suitable for this purpose [5].
This protocol is adapted from a study on flavor microcapsules and can be applied to solid samples like this compound [5].
1. Equipment and Materials
2. Instrument Parameters
| Parameter | Setting |
|---|---|
| Headspace Oven Temperature | 125 °C |
| GC Injector Temperature | 250 °C |
| GC Detector Temperature (TCD) | 250 °C |
| Carrier Gas (N₂) Flow Rate | 25 mL/min |
| Sample Equilibration Time | 6 min |
| Number of Extractions (n) | 4 |
3. Procedure
4. Data Analysis The total moisture content is determined by extrapolation. The logarithm of the GC peak area (Aₙ) decreases linearly with the extraction number (n). The total amount of water is calculated from the intercept (A₀) of this linear relationship [5].
The following workflow diagram illustrates the MHE-GC process:
Q2: What is the difference between 'bound moisture' and 'free water,' and why does it matter? This distinction is crucial for understanding stability [3].
Q3: What are the best practices for the long-term storage of moisture-sensitive compounds? For long-term stability, implement a multi-layered protection strategy [2] [4]:
Q4: Besides MHE-GC, what other methods can be used to determine moisture content? Several other methods exist, each with pros and cons [5]:
First, familiarize yourself with the core properties of this metabolite.
| Property | Description |
|---|---|
| IUPAC Name | 3-Methyl-2-oxobutanoic acid [1] |
| Common Synonyms | α-Ketoisovaleric acid, 2-Ketovaline [1] [2] |
| CAS Number | 759-05-7 [1] [2] |
| Molecular Formula | C₅H₈O₃ [1] [2] |
| Molecular Weight | 116.115 g/mol [2] |
| SMILES | CC(C)C(=O)C(=O)O [1] |
| Key Biological Role | Metabolite in the Branched-Chain Amino Acid (BCAA) valine degradation pathway [3]. A precursor of pantothenic acid in E. coli [2]. |
| Research Context | Its decreased levels are associated with post-hepatectomy liver failure (PHLF) and increased abundance of gut microbiota Klebsiella [3]. It can induce convulsions in rats via GABAergic and glutamatergic mechanisms [2]. |
To guide your experimental setup, the following diagram outlines a general workflow for preparing and analyzing samples, such as serum or feces, to quantify this metabolite based on a published study [3].
The workflow above is derived from a 2022 clinical study that investigated the relationship between gut microbiota, this compound, and post-hepatectomy liver failure (PHLF) [3]. Here is a detailed breakdown of their methodology:
1. Sample Collection and Storage
2. Metabolite Processing and Detection
3. Data Integration and Statistical Analysis
Here are solutions to common problems you might face when working with this metabolite.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Signal in LC-MS | Metabolite degradation; suboptimal ionization. | Ensure immediate freezing of samples at -80°C [3]. Optimize MS parameters for organic acids. |
| High Variability in Data | Inconsistent sample handling; microbial contamination. | Standardize collection time and procedures. For fecal samples, process quickly to prevent microbial activity from altering metabolite levels [3]. |
| Unclear Biological Role | Isolated measurement without pathway context. | Integrate with other omics data (e.g., 16S rRNA sequencing). Perform correlation analysis (e.g., Spearman) with relevant biological variables [3]. |
| Handling & Safety Issues | Chemical hazards of the pure compound. | Refer to safety data: harmful by inhalation, skin contact, or if swallowed. Always handle in a chemical fume hood and wear appropriate PPE [2]. |
To fully interpret your experimental results on this compound, it's essential to understand its role in the broader metabolic network. The diagram below maps its primary pathway and a key interaction identified in recent research.
The relationship shown in the diagram is supported by the following findings:
What is 3-methyl-2-oxobutanoic acid? It is an alpha-keto acid that arises from the breakdown of the branched-chain amino acid valine [1] [2]. It is also a key intermediate in the biosynthesis of other compounds, such as pantothenic acid (Vitamin B5) [2] [3].
What are its key biological roles and risks? This metabolite is a normal part of human metabolism in several pathways [2]. However, it is also identified as a neurotoxin, acidogen, and metabotoxin [4]. Abnormally high levels can lead to metabolic acidosis and damage to nerve cells and tissues, which is a critical consideration for your experimental outcomes and interpretation [4].
In which metabolic pathways is it involved? It is involved in several crucial pathways, including [2]:
Proper handling and preparation are crucial for experimental reproducibility. The following table summarizes key data for this compound.
| Property | Specification | Relevance to Cell Assays |
|---|---|---|
| Molecular Formula | C5H8O3 [1] [4] | Confirms compound identity. |
| Average Mass | 116.116 Da [1] | Required for molar concentration calculations. |
| CAS Number | 759-05-7 [1] [4] | Unique identifier for ordering. |
| Solubility in Water | 100 mg/mL (861.18 mM) [4] | Aqueous stock solutions are feasible. |
| Solubility in DMSO | 30 mg/mL (258.35 mM) [4] | Useful for stock solutions in organic solvent. |
| Storage (Pure Form) | -20°C for 3 years [4] | Maintains long-term stability. |
| Storage (Solution) | -80°C for 1 year [4] | Prevents degradation of prepared stocks. |
A 2022 clinical study explored the relationship between gut microbiota and this metabolite in patients, providing a valuable example of a relevant experimental workflow [5].
Example Workflow: Investigating Metabolite-Microbiome Interactions
The diagram below outlines the key stages of such a study, from sample collection to integrated data analysis [5].
Key Experimental Steps from the Literature:
When moving to in vitro cell models, consider these factors:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High Background | Impurities in commercial compound or solvent. | Use a high-purity source (≥95%) [4]. Include proper controls. |
| Low Signal/Effect | Metabolic flux is too low; compound is being rapidly processed. | Use a transport inhibitor; titrate the concentration [4]. |
| High Cell Death | Neurotoxic and acidogenic effects at high concentrations [4]. | Perform a detailed dose-response curve; monitor medium pH. |
| Inconsistent Results | Degradation of the compound or stock solution. | Prepare fresh stock solutions; adhere to recommended storage conditions (-80°C for solutions) [4]. |
| Poor Solubility | Precipitation in aqueous buffer. | Sonication and gentle heating are recommended to dissolve [4]. Verify solubility remains after dilution in media. |
The table below summarizes the core identification and physical property data for 3-methyl-2-oxobutanoic acid sodium salt.
| Property | Details |
|---|---|
| CAS Registry Number | 3715-29-5 [1] [2] [3] |
| Other Names | α-Ketoisovaleric acid sodium salt; Ketovaline sodium salt; 2-Ketoisovaleric acid sodium salt [1] [2] [4] |
| Molecular Formula | C5H7NaO3 [2] [3] [5] |
| Molecular Weight | 138.10 g/mol [2] [3] [5] |
| Appearance | White or slightly yellow to beige crystalline powder [2] [3] [4] |
| Melting Point | 220 - 230 °C (with decomposition) [1] [2] [5] |
| Solubility in Water | Soluble (at least 100 mg/mL, resulting in a clear, colorless solution) [1] [2] |
| Storage | Store at 0-5°C [2] [5] |
This section addresses common handling and storage issues in the form of FAQs.
While a full toxicological profile is not completely established, the following precautions are recommended:
Yes, likely. The compound is described as appearing from white to slightly yellow or beige, which is its normal characteristic and not necessarily an indicator of degradation [2] [3] [4]. However, you should assess its suitability for your specific application, particularly if high purity is critical.
The following workflow outlines the primary research contexts and handling protocol for this compound.
| Property | 3-Methyl-2-oxobutanoic Acid (Free Acid) | Sodium 3-methyl-2-oxobutanoate (Sodium Salt) |
|---|---|---|
| Chemical Formula | C5H8O3 [1] [2] | C5H7NaO3 [3] [4] |
| Molecular Weight | 116.12 g/mol [2] | 138.10 g/mol [3] [4] |
| Form | Information missing | White, crystalline powder [3] [4] |
| Odor | Information missing | Slight, fruity aroma [3] |
| Solubility in Water | Information missing | Soluble [3] |
| Solubility in Ethanol | Information missing | Soluble [3] |
| Melting Point | Information missing | 227-231°C (with decomposition) [3] [4] |
| pKa / pH | Information missing | Information missing |
| Key Identifiers | CAS 759-05-7 [2]; α-Ketoisovaleric acid [2] | CAS 3715-29-5 [3] [4]; Sodium α-ketoisovalerate [3] |
The search results do not provide a specific experimental protocol for these compounds. However, the general methodology for determining solubility, which can be adapted for these chemicals, is outlined below. This workflow describes the key steps for measuring water solubility, a common and critical parameter for researchers [5].
Workflow Steps:
While direct experimental data is limited, the information from authoritative sources allows for a scientifically sound comparison:
The table below summarizes the key characteristics of this compound (KIV) as identified in the literature [1] [2] [3]:
| Property | Description |
|---|---|
| Common Names | This compound, alpha-Ketoisovaleric acid, 2-Oxoisovaleric acid, Ketovaline (KIV) [2] [4] [3]. |
| CAS Number | 759-05-7 [1] [2] [5]. |
| Chemical Formula | C5H8O3 [1] [2] [5]. |
| Molecular Weight | 116.12 g/mol (average) [1] [2] [5]. |
| Chemical Structure | CC(C)C(=O)C(O)=O [1] [2] [5]. |
| Biological Role | Metabolite in the valine catabolism pathway; abnormal accumulation is a neurotoxin, acidogen, and metabotoxin [1] [2]. |
| Associated Disease | Maple Syrup Urine Disease (MSUD), where chronically high levels cause severe neurological symptoms and metabolic acidosis [2]. |
| Solubility | Soluble in water (100 mg/mL) and polar organic solvents like DMSO and ethanol [1] [4]. |
To understand KIV's role, it's crucial to see its position in the BCAA catabolic pathway. The following diagram illustrates this process:
Pathway Explanation:
Recent clinical and experimental studies highlight the significance of KIV:
First, it is helpful to understand the metabolite . This compound (also known as 2-Ketovaline or α-Ketoisovaleric acid) is a branched-chain keto acid derived from the metabolism of the amino acid valine [1] [2] [3].
The core goal of purity validation is to ensure that the chromatographic peak observed for your target compound is not contaminated by co-eluting impurities. The following principles, while generally described for pharmaceuticals, are directly applicable to validating metabolite standards.
Key Question and Limitation Commercial software answers the question: "Is this chromatographic peak composed of compounds having a single spectroscopic signature?" [6]. It is crucial to remember that these tools can only prove that a peak is impure, not definitively that it is pure [7]. A peak may still be impure if:
Fundamental Methodology: Spectral Contrast Angle The most common theoretical basis for peak purity assessment treats a spectrum (e.g., from a DAD detector) as a vector in n-dimensional space. The similarity between spectra is calculated as the cosine of the angle (θ) between these vectors [6].
The table below summarizes the primary parameters to consider for a robust purity assessment.
| Parameter | Description & Role in Purity Assessment |
|---|---|
| Spectral Similarity/Contrast Angle (θ) | Core metric. A small, consistent angle across the peak indicates a "pure" peak. A large or varying angle suggests multiple components [6]. |
| Background Correction | Removes interfering signals from the mobile phase or matrix. Can be manual (selecting reference spectra) or automatic [7]. |
| Spectral Normalization | Compensates for changing concentration across the peak, allowing comparison of spectral shape rather than intensity [7]. |
| Wavelength Range | The analysis should be limited to significant wavelengths to avoid regions of high noise that can skew results [7]. |
| Absorbance Threshold | Sets a minimum signal level to exclude the noisy lower parts of the peak from the calculation, preventing false "fails" [7]. |
| Detector Settings (Slit Width, Bandwidth) | Affect spectral resolution and sensitivity. Optimal settings are a balance: wider slits increase signal but decrease spectral resolution, which is critical for detecting impurities [7]. |
The following diagram outlines a general experimental workflow for conducting a peak purity analysis, integrating the principles above.
Critical Considerations for Your Experimental Protocol:
For a comprehensive guide, you would need to validate the analytical method itself. The following table outlines the core parameters, though specific acceptance criteria must be defined based on your laboratory's requirements.
| Validation Parameter | Objective | Potential Experimental Approach for this compound |
|---|---|---|
| Specificity/Selectivity | Confirm the method distinguishes the analyte from impurities. | Analyze stressed samples and demonstrate baseline separation of the main peak from degradation products using DAD and MS [6] [8]. |
| Linearity & Range | Establish a proportional relationship between concentration and detector response. | Prepare and analyze a series of standard solutions (e.g., 5-6 concentrations) across the expected range and calculate the correlation coefficient [8]. |
| Accuracy | Determine the closeness of measured value to the true value. | Spike a known amount of pure standard into a complex matrix (e.g., serum or fecal extract) and calculate the percentage recovery [8]. |
| Precision (Repeatability, Intermediate Precision) | Assess the closeness of repeated measurements. | Inject multiple replicates of a single sample on the same day (repeatability) and on different days/by different analysts (intermediate precision) [8]. |
| Limit of Detection (LOD) / Quantification (LOQ) | Determine the smallest detectable/quantifiable amount. | Based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response [8]. |
Since the search results lack direct experimental comparisons, here are practical steps you can take:
The table below summarizes the core characteristics of 3-methyl-2-oxobutanoic acid.
| Property | Description |
|---|---|
| IUPAC Name | This compound [1] [2] |
| Common Names | α-Ketoisovaleric acid, 2-Oxoisovaleric acid [3] [2] |
| CAS Number | 759-05-7 [4] [1] [2] |
| Molecular Formula | C₅H₈O₃ [1] [3] [2] |
| Molecular Weight | 116.11 - 116.12 g/mol [1] [3] |
| Chemical Structure | Short-chain keto acid; branched-chain α-keto acid derived from valine [2] |
| Primary Biological Role | Key intermediate in branched-chain amino acid (BCAA) metabolism [1] [2] |
| Significance | • Potential biomarker for post-hepatectomy liver failure (PHLF) [5] [6] • Neurotoxin and metabotoxin when accumulated [7] [3] • Associated with Maple Syrup Urine Disease (MSUD) [1] |
Substantial clinical research validates the significance of this compound, particularly in liver disease.
This relationship can be visualized in the following pathway:
The clinical study provides a validated methodological framework for identifying and quantifying this hub metabolite [5] [6].
Sample Collection and Preparation
Untargeted Metabolomics Workflow (LC-MS/MS)
Integrated Data Analysis
The overall experimental workflow from sample to insight is summarized below:
The validation of this compound as a hub metabolite opens several research and potential clinical avenues:
The table below summarizes the fundamental characteristics of alpha-ketoisovalerate and how it compares to other alpha-keto acids.
| Aspect | Alpha-Ketoisovalerate (KIV) | Other Alpha-Keto Acids (e.g., Alpha-Ketoisocaproate/KIC) |
|---|---|---|
| Chemical Formula | C5H8O3 [1] | Information not available in search results |
| Chemical Structure | Short-chain, branched-chain keto acid with a methyl-branched fatty acid chain [1] | Information not available in search results |
| IUPAC Name | 3-methyl-2-oxobutanoic acid [1] | Information not available in search results |
| Primary Role | Direct precursor to the branched-chain amino acid L-valine [2] | KIC is the direct precursor to L-leucine [2] |
| Key Applications | - Drug precursor (e.g., for chronic kidney disease) [2]
A key area of research involves developing efficient and sustainable methods to produce KIV and related keto acids, moving away from traditional chemical synthesis.
Recent metabolic engineering efforts have significantly improved the microbial production of KIV and KIC. The table below compares the production performance reported in recent studies.
| Product | Microorganism | Engineering Strategy | Titer (g/L) | Yield (mol/mol Glucose) | Productivity (g/L/h) | Citation |
|---|---|---|---|---|---|---|
| KIV | Corynebacterium glutamicum | Deletion of leuDH and leuA in an L-valine overproducer | 53.5 | 0.36 | 2.23 | [2] |
| KIV | Escherichia coli | Two-stage fermentation (aerobic to microaerobic) with plasmid-based expression of ilvC, als, ilvD | 55.8 | Not Specified | 2.14 | [2] |
| KIC | Corynebacterium glutamicum | Inactivation of ltbR and overexpression of leuCD, leuB, and leuAfbr; acetate supplementation | 38.7 | 0.32 | 1.61 | [2] |
The high-level production of KIV using engineered C. glutamicum involves a structured protocol [2]:
KIV plays a critical role in advanced research, particularly in metabolic engineering and structural biology.
KIV is a key intermediate in the biosynthetic pathway for producing advanced biofuels like isobutanol. The pathway can be engineered into microorganisms such as cyanobacteria, which use CO2 as a carbon source [3]. In this pathway, KIV is decarboxylated to isobutyraldehyde by the enzyme alpha-ketoisovalerate decarboxylase (Kivd), which is then reduced to isobutanol [3]. Engineering Kivd is a primary strategy for enhancing biofuel yield.
Diagram 1: The role of Alpha-Ketoisovalerate (KIV) in the renewable production of isobutanol via the 2-keto acid pathway in engineered cyanobacteria [3].
In protein NMR spectroscopy, KIV is used in a cost-effective protocol to achieve specific protonation of alanine methyl groups in perdeuterated proteins. KIV-d7 (a perdeuterated form) is fed to bacterial cultures as a precursor. It enters the metabolic pathway and is incorporated into alanine, resulting in selective labeling that reduces background signal interference. This allows for high-quality structural studies of large proteins [4].
Future research perspectives include:
Corrosive